Dipentamethylenethiuram tetrasulfide
Overview
Description
Dipentamethylenethiuram Tetrasulfide is an organic compound with the chemical formula C12H20N2S6. It is commonly used as a vulcanization accelerator in the rubber industry. This compound appears as a white to light yellow powder and is practically insoluble in water .
Mechanism of Action
Biochemical Pathways
Its antioxidant activity suggests that it may play a role in pathways related to oxidative stress .
Result of Action
The primary result of the action of Dipentamethylenethiuram tetrasulfide is its potential antioxidant effect, which can help in preventing oxidative damage . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . .
Preparation Methods
Dipentamethylenethiuram Tetrasulfide is typically synthesized through the reaction of sulfur with piperidine derivatives. One common method involves the reaction of sulfur with tetramethylthiuram disulfide under controlled conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
Dipentamethylenethiuram Tetrasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can break down the tetrasulfide bonds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dipentamethylenethiuram Tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products.
Biology: Its unique chemical properties make it useful in various biological studies, particularly those involving sulfur metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Beyond rubber, it is used in the production of other polymers and materials that require specific chemical properties
Comparison with Similar Compounds
Dipentamethylenethiuram Tetrasulfide is unique among similar compounds due to its specific chemical structure and properties. Similar compounds include:
Tetramethylthiuram Disulfide: Another vulcanization accelerator but with different sulfur content.
Tetraethylthiuram Disulfide: Used in similar applications but with different reactivity and properties.
Dithiocarbamates: A broader class of compounds with varying applications in agriculture and industry.
This compound stands out due to its higher sulfur content and specific reactivity, making it particularly effective in applications requiring strong sulfur interactions.
Properties
IUPAC Name |
(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDRMZTXEFFQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044789 | |
Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White to off-white powder; [R.T. Vanderbilt MSDS] | |
Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |
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Record name | Dipentamethylenethiuram tetrasulfide | |
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CAS No. |
120-54-7 | |
Record name | Dipentamethylenethiuram tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiuram MT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120547 | |
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Record name | Thiuram MT | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4823 | |
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Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.006 | |
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Record name | DIPENTAMETHYLENETHIURAM TETRASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX3WH7S23F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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